molecular formula C13H25ClN2O B1424809 N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride CAS No. 1220033-75-9

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1424809
M. Wt: 260.8 g/mol
InChI Key: AZLWDCIFTHWCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C13H25ClN2O. It is a derivative of piperidine , which is an important synthetic fragment for designing drugs .


Synthesis Analysis

While specific synthesis methods for “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” were not found, piperidine derivatives in general can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” consists of 13 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The exact molecular structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The molecular weight of “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” is 260.8 g/mol. More specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

Receptor Imaging in the Thorax

  • PET-imaging of receptors in the sympathetic and parasympathetic systems of heart and lung is an area where this compound has been explored. For alpha-adrenoceptor imaging, a related compound, [11C]GB67, has shown potential for application in patients. For beta-adrenergic and muscarinic systems, potent PET radioligands have been prepared and evaluated in patients, allowing for quantitative measurement of receptor densities (Elsinga, van Waarde, & Vaalburg, 2004).

Hydrolysis-Mediated Clearance in Pharmacokinetics

  • The compound has been studied in the context of developing new anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. It has been observed that this compound undergoes specific enzymatic hydrolysis in plasma, influencing its pharmacokinetics. This insight is crucial for developing more effective cancer therapies (Teffera et al., 2013).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and tested for antimicrobial activity. The research in this area aims to develop new, effective antimicrobial agents for various applications (Gein et al., 2007).

Future Directions

Piperidines, including “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

N-cyclohexyl-N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWDCIFTHWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 4
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 5
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 6
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.